Calyculinamide A
Description
Calyculinamide A is a highly potent cytotoxin and protein phosphatase inhibitor originally isolated from the marine sponge Discodermia calyx. It is biosynthesized by the symbiotic bacterium Entotheonella sp., which harbors a trans-acyltransferase polyketide synthase (trans-AT PKS) gene cluster responsible for its complex structure . The compound features a hybrid polyketide-peptide backbone with a terminal phosphate group, critical for its bioactivity. Recent studies revealed that this compound exists as a phosphorylated protoxin (phosphocalyculin A, 30) in vivo, which is enzymatically dephosphorylated during extraction to yield the active form . Its IC50 against cancer cell lines is in the nanomolar range, making it a valuable tool for studying cellular signaling pathways .
Properties
Molecular Formula |
C50H83N4O16P |
|---|---|
Molecular Weight |
1027.2 g/mol |
IUPAC Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H83N4O16P/c1-28(22-41(51)57)16-14-17-29(2)31(4)23-32(5)42(58)34(7)37(55)24-40(66-13)45-46(70-71(62,63)64)49(8,9)50(69-45)25-38(56)33(6)39(68-50)19-15-18-35-26-67-48(53-35)30(3)20-21-52-47(61)44(60)43(59)36(27-65-12)54(10)11/h14-18,22-23,26,30,32-34,36-40,42-46,55-56,58-60H,19-21,24-25,27H2,1-13H3,(H2,51,57)(H,52,61)(H2,62,63,64)/b16-14+,18-15+,28-22+,29-17+,31-23+/t30-,32+,33-,34-,36-,37-,38+,39-,40-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI Key |
GTJWBKWRZBNEEQ-NVWSLSKVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
Canonical SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Synonyms |
calyculinamide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Bioactive Comparison of this compound and Analogues
Key Research Findings
Biosynthetic Flexibility : The calyculinamide PKS cluster accommodates tailoring enzymes (e.g., O-methyltransferases) to generate derivatives like 21-methoxythis compound, enhancing chemical diversity .
Ecological Compartmentalization : Phosphocalyculin A’s role as a protoxin highlights a defense strategy where toxicity is regulated via spatial separation of enzymes and substrates in sponge tissues .
Structure-Activity Relationships: The phosphate group and peptide moiety in this compound are indispensable for nanomolar-level potency, as evidenced by weaker activity in non-phosphorylated or structurally simplified analogues .
Q & A
Q. What ethical guidelines apply to in vivo studies involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
